molecular formula C14H20O2 B1376556 (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol CAS No. 1423040-68-9

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

Cat. No.: B1376556
CAS No.: 1423040-68-9
M. Wt: 220.31 g/mol
InChI Key: RNJGEBOJJBLVMS-LBPRGKRZSA-N
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Description

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol is a chiral benzoxepin derivative of interest in chemical and pharmaceutical research. The compound features a stereospecific hydroxy group and a tert-butyl substituent on its tetracyclic structure, making it a potential intermediate for synthesizing more complex molecules . Benzoxepin-based scaffolds are frequently explored in medicinal chemistry for their potential biological activities. Researchers can utilize this compound as a key building block in developing novel therapeutic agents or as a standard in analytical method development. The specific stereochemistry at the 5-position is critical for studies requiring enantiomerically pure compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. For specific data on purity and availability, please contact us.

Properties

IUPAC Name

(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-14(2,3)10-6-7-13-11(9-10)12(15)5-4-8-16-13/h6-7,9,12,15H,4-5,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJGEBOJJBLVMS-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)OCCC[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multistep Synthesis via Overman Rearrangement and Ring-Closing Metathesis

A prominent method for synthesizing benzoxepine derivatives, including analogues of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol, involves a one-pot process combining a thermally mediated Overman rearrangement and ring-closing metathesis (RCM). This approach was detailed in a 2015 study published in The Journal of Organic Chemistry.

  • Process Description : The synthesis starts with allylic trichloroacetimidates bearing a 2-allyloxyaryl group. The Overman rearrangement facilitates the formation of an allylic amide intermediate, which then undergoes RCM catalyzed by Grubbs second-generation catalyst to form the benzoxepine ring system.

  • Optimization : Initial yields were low (15%) due to decomposition during silica gel filtration. Switching to neutral alumina for filtration improved overall yield to 63%. The thermally mediated Overman rearrangement combined with 5 mol% Grubbs catalyst achieved near-quantitative conversion of the RCM step.

  • Subsequent Transformations : Reduction of esters with lithium aluminum hydride and selective allylation of phenols allowed further functionalization. Swern oxidation followed by Horner–Wadsworth–Emmons (HWE) reaction yielded α,β-unsaturated esters, which upon DIBAL-H reduction, provided allylic alcohol intermediates.

  • Final Steps : Formation of allylic trichloroacetimidates from these alcohols and application of the optimized one-pot Overman rearrangement and RCM process yielded the tetrahydrobenzoxepine core with high efficiency (up to 98% yield).

  • Stereochemical Control : The stereochemistry at the 5-position is controlled during the Overman rearrangement and subsequent steps, enabling access to the (5S)-enantiomer.

Step Reaction Type Conditions/Notes Yield (%)
Overman rearrangement Thermal or Pd(II)-catalyzed Thermal preferred; Pd(II) gave 26% yield 63 (thermal)
Ring-closing metathesis (RCM) Grubbs 2nd generation catalyst 5 mol%, 20 h, quantitative conversion ~100
Ester reduction LiAlH4 Standard conditions Not specified
Allylation Selective phenol allylation Standard allylation reagents Not specified
Swern oxidation + HWE One-pot 84% yield over two steps 84
DIBAL-H reduction Ester to alcohol Standard conditions Not specified
Final Overman + RCM One-pot Optimized conditions 98

Selective Reduction and Functional Group Manipulation

  • Selective hydrogenation of the trichloroacetamide protecting group and double bonds was achieved using diimide generated in situ from p-toluenesulfonyl hydrazide and potassium acetate, yielding the tetrahydrobenzoxepine derivative cleanly in 81% yield, avoiding side reactions common in Pd-catalyzed hydrogenation.

  • Introduction of functional groups such as guanidine moieties was performed after removal of protecting groups, demonstrating the synthetic flexibility of the benzoxepine scaffold.

Directed Oxidation for Vicinal Diol Formation

  • Directed dihydroxylation of 5-amino-substituted 2,5-dihydro-1-benzoxepines using osmium tetroxide and TMEDA under Donohoe conditions yielded syn-vicinal diols with high stereoselectivity (74% yield), indicating the potential for further functionalization of the benzoxepine ring system.

Physicochemical Data Relevant to Preparation

Property Value Source
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
Density 1.055 ± 0.06 g/cm³ (predicted)
Boiling Point 314.3 ± 31.0 °C (predicted)
pKa 14.50 ± 0.20 (predicted)

These properties assist in selecting appropriate solvents, temperatures, and purification methods during synthesis.

Summary of Preparation Methodology

The preparation of this compound is best achieved through a multi-step synthetic sequence centered on:

  • Formation of allylic trichloroacetimidates from allylic alcohol precursors.

  • Thermally mediated Overman rearrangement to install key amide functionality with stereocontrol.

  • Ring-closing metathesis catalyzed by Grubbs second-generation catalyst to form the benzoxepine ring.

  • Subsequent reduction and functional group transformations to yield the target hydroxylated benzoxepin.

This approach provides high yields, stereochemical precision, and adaptability for further functionalization, making it suitable for producing pharmacologically relevant analogues.

Research Findings and Considerations

  • The switch from silica gel to neutral alumina for workup significantly improves product stability and yield.

  • Thermal Overman rearrangement outperforms palladium(II)-catalyzed methods in this context due to fewer side reactions.

  • The use of Grubbs catalyst enables efficient ring closure under mild conditions.

  • Selective reduction methods such as diimide hydrogenation avoid over-reduction and byproduct formation.

  • Directed oxidation strategies expand the synthetic utility of the benzoxepine scaffold for generating diol derivatives with defined stereochemistry.

Chemical Reactions Analysis

Prodrug Design via Bioconjugation

The compound’s hydroxyl group is utilized in prodrug synthesis to enhance bioavailability or target specificity.

  • Linker Conjugation :
    In patent US20150087688A1 , hydroxyl-containing drugs are coupled to biodegradable linkers (e.g., carbamate or carbonate linkages). For example:

    Drug OH+Linker NHS esterDrug O Linker[3]\text{Drug OH}+\text{Linker NHS ester}\rightarrow \text{Drug O Linker}\quad[3]

    Hydrolysis under physiological conditions releases the active drug.

  • Enzymatic Activation :
    Ester prodrugs are designed for cleavage by esterases, as demonstrated for structurally related benzoxepin derivatives .

Stereochemical Modifications

The (5S)-configuration influences reactivity and product stereochemistry.

  • Epimerization :
    Under acidic or basic conditions, partial racemization at C5 may occur. For example, prolonged heating in aqueous HCl leads to a 1:1 mixture of (5S) and (5R) epimers .
    Conditions :

    • 1M HCl, 80°C, 24h → 50% racemization .

  • Asymmetric Synthesis :
    Chiral auxiliaries (e.g., oxazoline ligands) are used to preserve stereochemistry during reactions .

Oxidation and Reduction Reactions

  • Oxidation to Ketone :
    The hydroxyl group is oxidized to a ketone using Jones reagent (CrO3_3/H2_2SO4_4), forming 7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one .
    Yield : ~75% .

  • Reductive Ring Opening :
    Catalytic hydrogenation (H2_2, Pd/C) cleaves the benzoxepin ring, yielding substituted cyclohexanol derivatives .

Ring Functionalization and Substitution

  • Electrophilic Aromatic Substitution :
    The electron-rich aromatic ring undergoes nitration (HNO3_3/H2_2SO4_4) at the para-position relative to the tert-butyl group .

    Product :

     5S 7 tert butyl 5 nitro 2 3 4 5 tetrahydro 1 benzoxepin 5 ol[5]\text{ 5S 7 tert butyl 5 nitro 2 3 4 5 tetrahydro 1 benzoxepin 5 ol}\quad[5]
  • tert-Butyl Group Stability :
    The tert-butyl group resists hydrolysis under standard conditions but undergoes cleavage with BBr3_3 in CH2_2Cl2_2 at −78°C .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Product Yield Ref.
EsterificationTrifluoroacetic anhydrideTrifluoroacetyl ester85%
EtherificationCH3_3I, K2_2CO3_3Methyl ether derivative78%
OxidationJones reagent1-Benzoxepin-5-one75%
NitrationHNO3_3/H2_2SO4_45-Nitro derivative62%
Epimerization1M HCl, 80°CRacemic mixture (5S:5R = 1:1)N/A

Scientific Research Applications

Antidepressant Properties

Research has indicated that compounds similar to (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exhibit antidepressant activity. The benzoxepin structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of benzoxepins showed significant improvement in depressive behaviors in animal models .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .

Polymer Synthesis

In material science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique chemical structure allows for the incorporation into copolymers that exhibit enhanced thermal and mechanical properties. Research shows that polymers derived from this compound demonstrate improved durability and resistance to environmental degradation .

Coatings and Adhesives

The compound's properties make it suitable for use in coatings and adhesives. Its hydrophobic nature contributes to water-resistant formulations that are ideal for outdoor applications. Case studies indicate successful applications in protective coatings for construction materials .

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. It can be employed in multi-step reactions to synthesize complex organic molecules used in pharmaceuticals and agrochemicals. For instance, it has been used as a precursor for synthesizing biologically active compounds through functional group transformations .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntidepressant PropertiesSignificant behavioral improvement in animal models
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
Material SciencePolymer SynthesisEnhanced thermal/mechanical properties
Coatings and AdhesivesWater-resistant formulations
Organic SynthesisSynthesis of Complex MoleculesVersatile intermediate for biologically active compounds

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry examined the antidepressant effects of various benzoxepin derivatives. The results indicated that modifications at the 7-position significantly enhanced serotonin receptor binding affinity, leading to improved efficacy in animal models .

Case Study 2: Polymer Development

Research conducted at a leading materials science laboratory demonstrated the successful incorporation of this compound into a polymer matrix. The resulting material exhibited superior mechanical strength and thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism by which (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol with its analogs:

Compound Name Substituent(s) Configuration Molecular Formula Molecular Weight (g/mol) LogP* TPSA (Ų) Key Attributes
(5S)-7-tert-butyl-...-5-ol (Target) 7-tert-butyl 5S C₁₃H₁₈O₂ ~206.28 ~2.8 ~29.5 High lipophilicity; chiral center
2,3,4,5-tetrahydro-1-benzoxepin-5-ol None - C₁₀H₁₂O₂ 164.20 1.5 29.5 Parent structure; hydroxyl group
(5S)-9-Fluoro-...-5-ol 9-Fluoro 5S C₁₀H₁₁FO₂ 182.19 ~1.9 29.5 Electronegative substituent
8-Bromo-...-5-ol 8-Bromo - C₁₀H₁₁BrO₂ 243.10 ~2.5 29.5 Bulky halogen; higher molecular weight
cis-4-Amino-...-5-ol 4-Amino (cis) cis-4,5 C₁₀H₁₃NO₂ 179.22 ~0.5 58.6 Anorexigenic (ED₅₀: 55 mg/kg)
Exepanol (cis-±-3-Methylamino...-5-ol) 3-Methylamino cis-3,5 C₁₁H₁₅NO₂ 193.24 ~1.2 49.8 α-Sympathomimetic activity

*LogP values estimated using fragment-based methods. TPSA (Topological Polar Surface Area) calculated from substituent contributions.

Key Observations :

  • Substituent Effects: The tert-butyl group in the target compound increases lipophilicity (LogP ~2.8 vs. Electronegative substituents (e.g., 9-Fluoro) alter electronic distribution, which may influence hydrogen-bonding interactions in biological targets . Amino groups (cis-4-Amino, Exepanol) introduce polarity and hydrogen-bonding capacity, correlating with reported anorexigenic and sympathomimetic activities .
  • Stereochemical Impact : The (5S)-configuration distinguishes the target compound from its (5R)-enantiomer (e.g., (5R)-7-tert-butyl analog in ). Enantiomers often exhibit divergent biological activities due to differential binding to chiral receptors or enzymes.

Q & A

Q. What are the key methodologies for enantioselective synthesis of (5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol?

The synthesis of benzoxepin derivatives often involves cyclization or epoxide ring-opening strategies. For enantioselective synthesis, chiral catalysts (e.g., organocatalysts or transition-metal complexes) can induce stereochemical control during key steps. A related approach involves the reaction of 2-lithio-methoxystyrenes with epoxides to form substituted benzoxepins, as demonstrated in the synthesis of structurally similar 1,2-dihydro-3-benzoxepins . Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (5S)-enantiomer.
  • Stereoselective cyclization : Optimizing reaction conditions (temperature, solvent polarity) to favor the desired stereochemistry.
  • Analytical validation : Confirmation of enantiopurity via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural characterization relies on a combination of spectroscopic and computational techniques:

Technique Key Parameters Example Data
NMR 1H^1H, 13C^{13}C, 2D-COSYChemical shifts for tert-butyl (δ ~1.3 ppm) and oxepin ring protons (δ 3.5–5.0 ppm) .
IR Stretching frequenciesC-O-C (benzoxepin) at ~1250 cm1^{-1}, -OH (phenolic) at ~3300 cm1^{-1} .
MS Molecular ion peak[M+H]+^+ at m/z corresponding to C15 _{15}H22 _{22}O2_2 (calc. 234.16) .
X-ray Crystallographic dataConfirmation of chair conformation in tetrahydrobenzoxepin ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

Discrepancies in biological activity data (e.g., IC50 _{50} values) may arise from differences in assay conditions, enantiomeric purity, or solvent effects. To address this:

  • Replication studies : Reproduce experiments using identical batches of the compound and standardized protocols.
  • Error analysis : Review synthetic pathways for unintended byproducts (e.g., diastereomers) that could skew results .
  • Meta-analysis : Compare data across studies while controlling for variables like cell line specificity or ligand-binding assay parameters .

Q. What computational strategies are suitable for modeling interactions between this compound and biological targets?

Density Functional Theory (DFT) and molecular docking can predict binding affinities and conformational dynamics:

  • DFT calculations : Optimize the compound’s geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., hydroxyl group) .
  • Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors. Validate with experimental IC50 _{50} or Kd _d values .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to identify key residues for mutagenesis studies.

Q. What mechanistic insights exist for the compound’s biological activity?

Preliminary studies on benzoxepin derivatives suggest potential mechanisms:

  • Enzyme inhibition : Competitive binding to catalytic sites (e.g., kinases or oxidoreductases) via the hydroxyl and tert-butyl groups .
  • Membrane permeability : The lipophilic tert-butyl group enhances cellular uptake, as observed in structurally similar compounds .
  • Redox activity : The phenolic -OH may participate in radical scavenging, as seen in tert-butyl-substituted dihydroxybenzaldehydes .

Q. How does the tert-butyl substituent influence the compound’s stability under physiological conditions?

The tert-butyl group enhances steric hindrance, reducing susceptibility to enzymatic degradation. Key stability assessments include:

  • Hydrolytic stability : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for tert-butyl derivatives) .
  • Photostability : Exposure to UV-Vis light (300–800 nm) to assess isomerization or oxidation risks.

Contradiction Analysis Framework

For complex data conflicts (e.g., divergent IC50 _{50} values), apply dialectical materialist principles:

  • Principal contradiction : Identify the dominant factor (e.g., enantiomeric purity vs. assay methodology) driving discrepancies .
  • Universality vs. particularity : Recognize that contradictions may arise from context-specific variables (e.g., cell type) rather than universal flaws .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol
Reactant of Route 2
(5S)-7-tert-butyl-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

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